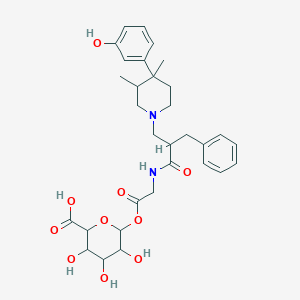

Alvimopan Acyl-beta-D-glucuronide

CAS No.:

Cat. No.: VC16245183

Molecular Formula: C31H40N2O10

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H40N2O10 |

|---|---|

| Molecular Weight | 600.7 g/mol |

| IUPAC Name | 6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41) |

| Standard InChI Key | CXXURJOYZYSQEO-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Introduction

Chemical Identity and Structural Properties

Alvimopan Acyl-β-D-glucuronide is a conjugate formed by the linkage of alvimopan with glucuronic acid via an acyl bond. Its molecular formula is C₃₁H₄₀N₂O₁₀, with a molecular weight of 600.66 g/mol . The compound’s CAS registry number is 1260616-95-2, and it is classified under hybrid peptides due to its peptidomimetic structure .

Table 1: Key Chemical Properties of Alvimopan Acyl-β-D-glucuronide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₄₀N₂O₁₀ | |

| Molecular Weight | 600.66 g/mol | |

| CAS Number | 1260616-95-2 | |

| Protein Binding | 94% | |

| Half-Life | 10–18 hours |

The structural uniqueness of this metabolite lies in its glucuronide moiety, which enhances its polarity and facilitates excretion via renal and biliary pathways . Unlike alvimopan, which exhibits 80–90% plasma protein binding, the glucuronide conjugate demonstrates 94% binding, primarily to albumin .

Pharmacokinetics and Metabolic Pathways

Metabolism and Excretion

-

Primary Pathway: Biliary excretion of unabsorbed alvimopan, followed by intestinal hydrolysis to the glucuronide metabolite .

-

Elimination: Feces (via biliary secretion) and urine (35% of total clearance) .

-

Half-Life: Terminal half-life ranges from 10 to 18 hours, mirroring alvimopan’s pharmacokinetics .

Factors Influencing Metabolism

-

Acid Blockers/Proton Pump Inhibitors: Reduce metabolite plasma concentrations by 49% .

-

Preoperative Oral Antibiotics: Reduce metabolite levels by 81% due to gut microbiota suppression .

-

Race: Lower metabolite concentrations observed in Black (−43%) and Hispanic (−82%) patients compared to Caucasians .

Analytical and Research Considerations

Detection Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify alvimopan and its glucuronide metabolite in plasma .

-

Challenges: High inter-subject variability in metabolite levels complicates pharmacokinetic modeling .

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume